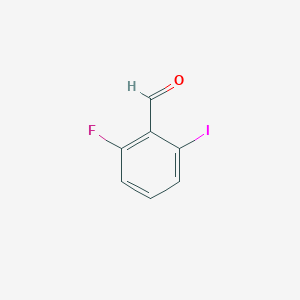

2-Fluoro-6-iodobenzaldehyde

Descripción

Significance of Halogenated Benzaldehydes in Contemporary Organic Synthesis Research

Halogenated benzaldehydes are a class of aromatic compounds that have garnered significant attention in contemporary organic synthesis. The introduction of halogen atoms onto the benzaldehyde (B42025) scaffold dramatically influences the molecule's electronic properties and reactivity, making them invaluable building blocks for a diverse array of complex molecules. rsc.orgchemicalbook.com The electron-withdrawing nature of halogens can activate or deactivate the aromatic ring towards certain reactions, while also providing a handle for further functionalization through various cross-coupling reactions. nih.govacs.orgrsc.org This dual functionality allows for the strategic construction of intricate molecular architectures, which is of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. smolecule.comsemanticscholar.org The specific placement and nature of the halogen substituents can be tailored to fine-tune the steric and electronic environment of the aldehyde group, thereby controlling the stereoselectivity of subsequent transformations.

Research Landscape of 2-Fluoro-6-iodobenzaldehyde

Within the broad family of halogenated benzaldehydes, this compound has emerged as a particularly interesting and versatile building block. Its unique substitution pattern, featuring a fluorine and an iodine atom flanking the aldehyde functionality, imparts a distinct reactivity profile. The presence of two different halogens offers orthogonal reactivity, enabling selective transformations at either the C-F or C-I bond. Research involving this compound has spanned various areas of organic synthesis, from the development of novel synthetic methodologies to its application as a key precursor for complex molecular targets. Market analysis reports indicate a growing demand for this compound, highlighting its increasing importance in research and development, particularly within the pharmaceutical and chemical industries. pmarketresearch.com Studies have demonstrated its utility in the synthesis of oncology drug candidates and other biologically active molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-6-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCCBZWPROUBNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455132 | |

| Record name | 2-Fluoro-6-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146137-72-6 | |

| Record name | 2-Fluoro-6-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 6 Iodobenzaldehyde

Established Synthetic Routes to 2-Fluoro-6-iodobenzaldehyde

Traditional synthesis of this compound typically involves a multi-step process beginning with a simpler, commercially available precursor. These methods focus on the sequential introduction of the required halogen and aldehyde functionalities.

Halogenation Reactions in the Synthesis of this compound Precursors

The synthesis often commences with a suitable fluorinated aromatic compound, such as 2-fluorotoluene. The critical step is the regioselective iodination of this precursor. The directing effect of the existing fluoro group and the methyl group influences the position of the incoming iodine atom. Electrophilic iodination is a common strategy, employing various iodinating agents to install the iodine at the C6 position.

A key challenge is achieving high regioselectivity to avoid the formation of other iodo-isomers. The reaction conditions, including the choice of iodinating agent, solvent, and temperature, are optimized to favor the desired 2-fluoro-6-iodotoluene (B1304779) product.

Directed ortho-metalation (DoM): A powerful strategy involves the use of a directing group to guide lithiation to a specific ortho position, followed by quenching with an iodine source. For instance, a precursor like 2-fluorobenzaldehyde (B47322) can be protected as an acetal (B89532). This acetal group can direct an organolithium reagent like n-butyllithium (n-BuLi) to the adjacent C6 position, which is then trapped with molecular iodine (I₂) to yield the 2-fluoro-6-iodo precursor after deprotection.

Aldehyde Functionalization Strategies for this compound

Once the 2-fluoro-6-iodinated aromatic core is established, for instance as 2-fluoro-6-iodotoluene, the next step is the introduction of the aldehyde group. This is typically achieved through oxidation of the methyl group.

Various oxidizing agents can be employed for this transformation. The choice of reagent is critical to ensure that the aldehyde is formed without over-oxidation to the corresponding carboxylic acid or unwanted reactions at the halogen sites.

| Precursor | Reagent/Conditions | Product | Notes |

| 2-Fluoro-6-iodotoluene | Manganese Dioxide (MnO₂) | This compound | A common and selective method for oxidizing benzylic methyl groups. |

| (2-Fluoro-6-iodophenyl)methanol | Pyridinium chlorochromate (PCC) | This compound | Oxidation of the corresponding benzyl (B1604629) alcohol, which can be an intermediate from other routes. |

Another established route involves formylation of a metalated arene. A patent describes a general method for preparing ortho-substituted benzaldehydes where a di-halogenated benzene (B151609) (like 1-fluoro-3-iodobenzene) is reacted with an organolithium compound at very low temperatures (below -60°C). google.com This creates a lithiated intermediate that is then reacted with a formylating agent like dimethylformamide (DMF) to introduce the aldehyde group, followed by hydrolysis to yield the final product. google.com This approach directly installs the aldehyde while controlling regiochemistry through the metalation step.

Advanced Synthetic Approaches to this compound and its Derivatives

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, selectivity, and scalability. These advanced approaches often provide more direct routes to multi-halogenated aromatic compounds.

Regioselective Synthesis Strategies for Multi-Halogenated Benzaldehydes

Achieving precise regioselectivity in the synthesis of multi-halogenated benzaldehydes is a significant chemical challenge. smolecule.com The electronic properties of existing substituents heavily influence the position of subsequent halogenation. For a molecule like this compound, this means controlling the placement of both the fluorine and iodine atoms ortho to the aldehyde.

Advanced methods often leverage directing groups to overcome the inherent reactivity patterns of the aromatic ring. rsc.org A patented method highlights a regioselective synthesis where a halogenated benzene is reacted with a lithium amide base, such as Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures (-70°C to -110°C) to generate a specific organolithium intermediate. google.com This intermediate is then quenched with a formylating agent. google.com This technique is highly effective for producing specific isomers of halogenated benzaldehydes.

| Strategy | Key Features | Example Reagents | Ref. |

| Directed ortho-Metalation (DoM) | A directing group guides deprotonation to the ortho position. | n-BuLi, LDA, LiTMP | google.com |

| Halogen-Lithium Exchange | An organolithium reagent selectively swaps with a halogen atom (usually Br or I). | n-BuLi, t-BuLi |

Fluorination and Iodination Methodologies in Aryl Systems

The development of novel fluorination and iodination reagents has expanded the toolkit for synthesizing halogenated aromatics.

Fluorination: While direct fluorination of an iodobenzaldehyde is challenging, modern methods allow for the introduction of fluorine onto an aromatic ring with high control.

Nucleophilic Aromatic Substitution (SₙAr): Can be used if a suitable leaving group is present and the ring is sufficiently activated.

Decarboxylative Fluorination: A method using copper(III) intermediates allows for the fluorination of aromatic carboxylic acids under mild conditions. rsc.org

Hypervalent Iodine Reagents: Reagents like Selectfluor are used for electrophilic fluorination, particularly on electron-rich systems. rsc.org Safer alternatives to hazardous reagents like elemental fluorine or SF₄ have been developed. rsc.orgcardiff.ac.uk

Iodination: Electrophilic iodination remains a cornerstone, but modern variants offer improved performance.

Hypervalent Iodine Reagents: These can act as electrophilic iodine sources or facilitate iodination reactions.

Palladium-Catalyzed C-H Iodination: This transition-metal-catalyzed approach allows for direct iodination of C-H bonds, often guided by a directing group to ensure regioselectivity. rsc.org

Iodination using I₂ and an Oxidant: A combination of molecular iodine with an oxidant like periodic acid or nitric acid is a classic and effective method.

Industrial-Scale Synthesis Considerations for this compound

Scaling up the synthesis of this compound from the laboratory to an industrial setting introduces new challenges related to cost, safety, efficiency, and environmental impact. The growing demand for this compound as an intermediate necessitates optimized production processes. datainsightsmarket.com

Key considerations for industrial production include:

Cost of Raw Materials: The selection of starting materials and reagents is heavily influenced by their bulk cost and availability.

Process Safety: Reactions involving highly reactive organolithium reagents require strict temperature control (e.g., -70°C to -110°C) and inert atmospheres to be managed safely on a large scale. google.com

Reaction Efficiency and Yield: Optimizing reaction conditions to maximize yield and minimize reaction time is crucial for economic viability. This may involve catalyst selection and process parameter tuning.

Purification: Industrial-scale purification prioritizes methods like crystallization or distillation over chromatographic techniques, which are generally not feasible for large quantities. The final product must meet high purity standards (e.g., >97%). sigmaaldrich.com

Waste Management: The environmental impact of the synthesis is a major factor. Processes that minimize solvent use and the generation of hazardous waste are preferred. The use of continuous flow reactors is one strategy that can improve efficiency and safety. smolecule.com

A patented industrial method for similar compounds involves reacting a dihalobenzene with an organolithium compound in a solvent mixture like hexane (B92381) and tetrahydrofuran (B95107), followed by formylation and hydrolysis. google.com This approach is designed for scalability, with typical yields ranging from 50-80%. google.com

Comparative Analysis of Synthetic Efficiencies and Selectivities

The synthesis of this compound primarily relies on the formylation of a disubstituted benzene precursor, 1-fluoro-3-iodobenzene (B1666204). The two main strategies to achieve this transformation are directed ortho-metalation (DoM) and halogen-metal exchange. The efficiency and selectivity of the synthesis are highly dependent on the chosen pathway and reaction conditions.

Directed ortho-Metalation (DoM)

This is a prominent method for the regioselective functionalization of aromatic rings. In this approach, the fluorine atom in the starting material, 1-fluoro-3-iodobenzene, acts as a directed metalation group (DMG). The process involves the deprotonation of the aromatic ring at the position ortho to the fluorine atom (C2) using a strong lithium base. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

A general process for preparing ortho-halogenated benzaldehydes involves reacting a halobenzene with an organic lithium compound at low temperatures to prevent the formation of unwanted by-products like benzyne (B1209423). google.com For the synthesis of this compound, this would involve treating 1-fluoro-3-iodobenzene with a strong, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in an ethereal solvent like tetrahydrofuran (THF) at temperatures below -70 °C. google.com Subsequent addition of DMF and aqueous workup would yield the target aldehyde. google.com The key advantage of this method is its high regioselectivity, as the lithiation is specifically directed by the fluorine atom to the C2 position, avoiding the formation of the isomeric 4-fluoro-2-iodobenzaldehyde. The yields for such patented processes are reported to be in the range of 50 to 80%. google.com

Halogen-Metal Exchange

An alternative strategy involves a halogen-metal exchange, where the iodine atom of 1-fluoro-3-iodobenzene reacts with an organolithium reagent, typically n-butyllithium (n-BuLi). This exchange is generally faster than deprotonation and would form a 3-fluorophenyllithium (B15423450) species, which upon formylation with DMF would yield 3-fluorobenzaldehyde (B1666160), not the desired product. However, the iodine atom at the C6 position in the final product could also be introduced via a metal-iodine exchange on a suitable precursor. vulcanchem.com

The following table provides a comparative overview of the potential synthetic routes.

Interactive Data Table: Comparison of Synthetic Routes to this compound

| Feature | Method 1: Directed ortho-Metalation (DoM) | Method 2: Halogen-Metal Exchange |

| Starting Material | 1-Fluoro-3-iodobenzene | 1-Fluoro-3-iodobenzene |

| Key Reagents | 1. LiTMP or LDA2. DMF | 1. n-BuLi2. DMF |

| Selectivity | High regioselectivity expected, favoring the desired 2-formylation due to the directing effect of the fluorine atom. | This route is less likely to be selective for the desired product. Lithium-iodine exchange would likely occur, leading to the formation of 3-fluorobenzaldehyde after formylation, not the target compound. |

| Efficiency | Moderate to good yields (50-80% reported for analogous systems) are achievable. google.com | Low to negligible yield of the desired product expected due to unfavorable regioselectivity. |

| Key Challenge | Requires cryogenic temperatures (<-70 °C) and strictly anhydrous conditions. | Poor regioselectivity for the target isomer. |

Based on established principles of organometallic chemistry, the Directed ortho-Metalation (DoM) of 1-fluoro-3-iodobenzene stands out as the most efficient and selective method for the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While traditional methods like DoM are effective, they often involve stoichiometric amounts of strong bases, cryogenic conditions, and volatile organic solvents, which are areas for potential green improvement.

Alternative Formylating Agents and Catalysis

One key area of green innovation is the replacement of traditional formylating agents and stoichiometric reagents with catalytic systems. For instance, the direct formylation of aromatic iodides using carbon dioxide (CO₂) as a renewable and non-toxic C1 source represents a significant green alternative. rsc.org This process can be catalyzed by palladium on carbon (Pd/C) and utilizes a hydrosilane as a reducing agent. rsc.org Although not yet reported specifically for 1-fluoro-3-iodobenzene, this method has been successfully applied to other fluoro-substituted aryl iodides, suggesting its potential applicability. rsc.org This approach avoids the use of hazardous formylating agents like DMF and strong lithium bases.

Another green approach involves using formic acid as the formylating agent. Formic acid is less toxic than many other formylating reagents. Hypervalent iodine reagents, such as (bis(trifluoroacetoxy)iodo)benzene (PIFA), have been shown to promote the N-formylation of various amines with formic acid under metal- and solvent-free conditions, often with high yields. arkat-usa.org Adapting such principles to the C-formylation of aryl halides could provide a greener pathway.

Use of Greener Solvents

The choice of solvent is critical in green synthesis. Traditional syntheses often use volatile and potentially hazardous solvents like THF. Research into related reactions involving 2-halobenzaldehydes has demonstrated the efficacy of greener solvents like polyethylene (B3416737) glycol (PEG). smolecule.com PEG is non-volatile, non-toxic, recyclable, and can enhance reaction rates. smolecule.com Similarly, reactions in hydroalcoholic media are also being explored as environmentally benign alternatives.

Process Intensification

Techniques like continuous flow chemistry offer a greener and more efficient way to perform hazardous reactions, such as those involving organolithium intermediates. uni-muenchen.de Flow reactors provide superior control over reaction temperature and mixing, can minimize the volume of hazardous reagents used at any given time, and often lead to higher yields and purity, thereby reducing waste and energy consumption. uni-muenchen.de

The table below summarizes the green chemistry considerations for the synthesis of this compound.

Interactive Data Table: Green Chemistry Approaches

| Green Principle | Traditional Method (DoM) | Greener Alternative | Benefit |

| Atom Economy / Reagent | Stoichiometric strong base (e.g., LDA); Formylating agent (e.g., DMF) | Catalytic system (e.g., Pd/C); C1 source (e.g., CO₂ or HCOOH) | Reduces waste, avoids toxic reagents. rsc.orgarkat-usa.org |

| Solvent | Anhydrous THF | Polyethylene glycol (PEG), water, or hydroalcoholic media | Reduces use of volatile organic compounds (VOCs); improves safety. smolecule.com |

| Energy Efficiency | Cryogenic temperatures (<-70 °C) | Potentially milder conditions under catalytic systems; improved heat transfer in flow reactors. | Reduces energy consumption. uni-muenchen.de |

| Safety | Use of pyrophoric organolithium reagents in batch processes. | Use of less hazardous reagents; contained and controlled environment of flow reactors. | Minimizes risk of accidents. uni-muenchen.de |

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 6 Iodobenzaldehyde

Reactivity of the Aldehyde Functional Group in 2-Fluoro-6-iodobenzaldehyde

The aldehyde group is a cornerstone of the molecule's reactivity, participating readily in both nucleophilic additions and redox processes.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group in this compound is a prime target for nucleophiles. These reactions are fundamental to its use as a building block in organic synthesis. For instance, it can undergo condensation reactions to form more complex structures. smolecule.com

One notable application involves its derivatization into a hydrazone, which then acts as a precursor in aryne chemistry. The reaction of this compound dimethylhydrazone with benzyne (B1209423), however, was reported to yield a mixture of unidentified products. nih.gov This outcome suggests that under the conditions required for aryne generation, competitive nucleophilic aromatic substitution (SNAr) pathways involving the fluorine and iodine substituents can interfere with the desired reaction at the hydrazone moiety. nih.gov

Furthermore, this compound is utilized in N-Heterocyclic Carbene (NHC) catalyzed annulation reactions. It participates in a nucleophilic addition-induced [3+2] annulation process, demonstrating the aldehyde's capacity to initiate complex cascade reactions for the synthesis of heterocyclic systems. doi.org

Oxidation and Reduction Processes

The aldehyde functional group can be readily transformed through both oxidation and reduction, providing access to the corresponding carboxylic acid and alcohol derivatives, respectively. smolecule.comevitachem.com

Oxidation: The aldehyde can be oxidized to 2-fluoro-6-iodobenzoic acid. This transformation is typically achieved using standard oxidizing agents. smolecule.com A significant application of this reactivity is in N-heterocyclic carbene (NHC)-catalyzed oxidative esterification. In these reactions, this compound serves as an efficient acylation precursor for the regioselective functionalization of complex molecules like carbohydrates, highlighting its utility in sophisticated synthetic strategies. preprints.orgmdpi.com

Reduction: The reduction of the aldehyde group in this compound yields (2-fluoro-6-iodophenyl)methanol. This conversion can be accomplished using common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride, analogous to the reduction of similar halogenated benzaldehydes. smolecule.com

Table 1: Examples of Reactions at the Aldehyde Functional Group

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Oxidative Esterification | N-Heterocyclic Carbene (NHC), Oxidant, Alcohol | Ester | preprints.orgmdpi.com |

| Reduction | Sodium Borohydride or Lithium Aluminum Hydride | Primary Alcohol | smolecule.com |

| Hydrazone Formation | Dimethylhydrazine | Dimethylhydrazone | nih.gov |

| Annulation | N-Heterocyclic Carbene (NHC), Annulation Partner | Heterocycle | doi.org |

Reactivity of Halogen Substituents (Fluorine and Iodine) on the Aromatic Ring

The presence of both fluorine and iodine on the aromatic ring provides distinct opportunities for substitution and cross-coupling reactions, largely dictated by the differing carbon-halogen bond strengths and reactivities.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-withdrawing nature of the aldehyde and fluorine groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). While both halogens can theoretically be displaced, the specific substrate and reaction conditions determine the outcome. In the reaction of this compound dimethylhydrazone with benzyne, competitive SNAr at both the iodo- and fluoro-substituents was proposed to explain the formation of a complex product mixture. nih.gov Generally, in SNAr reactions, the more electron-withdrawing and better-leaving group is preferentially substituted. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, but the C-F bond is very strong. Conversely, iodide is a much better leaving group. The specific conditions, therefore, play a crucial role in determining which halogen is displaced. evitachem.com

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

This compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com The significant difference in reactivity between the C-I and C-F bonds allows for highly selective transformations. The C-I bond is much weaker and more reactive towards oxidative addition with low-valent transition metal catalysts (like palladium) than the very strong C-F bond. nrochemistry.com This reactivity difference is the basis for the high regioselectivity observed in these reactions.

Suzuki-Miyaura Coupling: This reaction pairs the iodoarene with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. google.comlibretexts.org The reaction occurs selectively at the C-I bond, leaving the C-F bond intact, enabling the synthesis of 2-fluoro-2'-formyl-biphenyl derivatives. mdpi.com

Sonogashira Coupling: This coupling involves the reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nrochemistry.comlookchem.comorganic-chemistry.org This method selectively forms a C(sp²)-C(sp) bond at the position of the iodine atom, yielding 2-fluoro-6-alkynylbenzaldehydes. lookchem.com The reactivity order for aryl halides in Sonogashira coupling is I > Br > Cl >> F, ensuring the reaction proceeds at the iodine-substituted position. nrochemistry.com

Heck Coupling: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. google.comresearchgate.net Similar to other cross-coupling reactions, the oxidative addition of the palladium catalyst occurs preferentially at the weaker C-I bond, allowing for the synthesis of 2-fluoro-6-vinylbenzaldehyde (B8503499) derivatives while preserving the fluoro substituent. acs.org

Table 2: Regioselectivity in Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Reactive Site | Product Class | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | C-I | Biaryl Aldehyde | google.commdpi.com |

| Sonogashira | Terminal Alkyne | C-I | Arylalkyne Aldehyde | nrochemistry.comlookchem.com |

| Heck | Alkene | C-I | Vinylarene Aldehyde | researchgate.netacs.org |

Mechanistic Studies of Key Transformations of this compound

The unique substitution pattern of this compound, featuring a reactive aldehyde group flanked by a strongly electron-withdrawing fluorine atom and a large, polarizable iodine atom, gives rise to distinct chemical reactivity. Mechanistic studies are crucial for understanding the step-by-step molecular pathways of its transformations, enabling the optimization of reaction conditions and the design of new synthetic methodologies. fiveable.me

The elucidation of reaction mechanisms for this compound involves identifying intermediates and transition states to understand how reactants are converted into products. fiveable.me A significant transformation involving this compound is the palladium-catalyzed annulation reaction with in-situ generated arynes to synthesize fluoren-9-ones.

In a key study, this compound (referred to as 6-fluoro-2-iodobenzaldehyde in the study) was reacted with a benzyne precursor to produce 1-fluorofluoren-9-one in an 82% yield. nih.gov The proposed mechanism for this transformation begins with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of this compound. This step is likely facilitated by the electron-withdrawing nature of the ortho-fluorine atom. nih.gov The resulting arylpalladium(II) intermediate then undergoes insertion of the benzyne, followed by intramolecular C-H activation of the aldehyde, and subsequent reductive elimination to yield the fluoren-9-one product and regenerate the Pd(0) catalyst. nih.gov Researchers have proposed several potential pathways for the final steps of the catalytic cycle, including one that involves the oxidative addition of the aldehyde C-H bond to form a palladium(IV) intermediate. nih.gov

| Reactant A | Reactant B (Benzyne Precursor) | Catalyst System | Product | Yield |

|---|---|---|---|---|

| This compound | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Pd(OAc)₂, P(o-tolyl)₃, CsF | 1-Fluorofluoren-9-one | 82% |

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that, in their latent form (often as stable precursors), serve as powerful organocatalysts. In the context of aldehyde chemistry, NHCs react with the aldehyde to form a Breslow intermediate, a key nucleophilic species that drives a variety of transformations.

Research has identified this compound as an effective acylation precursor in NHC-catalyzed reactions. preprints.orgmdpi.com Specifically, it has been employed in the oxidative esterification of carbohydrates. preprints.orgmdpi.com In these reactions, the NHC catalyst first adds to the carbonyl carbon of this compound. The resulting species, a Breslow intermediate, is the active nucleophile. This intermediate can then react with an alcohol (such as a hydroxyl group on a carbohydrate) and an oxidant to form an ester. The use of this compound in these NHC-catalyzed processes has been shown to proceed with excellent regioselectivity. preprints.orgmdpi.com The mechanism leverages the aldehyde as a starting point for generating an activated carboxylate equivalent in the form of an acyl azolium intermediate, which is then intercepted by the nucleophilic carbohydrate. mdpi.com

Kinetic and computational studies provide deep insights into reaction pathways by modeling potential energy surfaces and simulating molecular behavior, which can then be correlated with experimental data. fiveable.me For this compound, computational studies combined with Nuclear Magnetic Resonance (NMR) spectroscopy have been used to investigate its conformational preferences and the electronic effects of its substituents. researchgate.netacs.org

Due to the two different ortho substituents, this compound can exist as two distinct planar conformers: a syn-conformer (where the aldehyde C-H bond is oriented toward the iodine atom) and an anti-conformer (where the C-H bond is oriented toward the fluorine atom). Computational analysis has revealed that both the syn- and anti-conformers have very similar population levels in equilibrium. researchgate.netacs.org This contrasts with other 2,6-disubstituted benzaldehydes where one conformer may be significantly more stable. acs.org This finding is significant as the reactivity and spectroscopic properties of the molecule are a weighted average of both contributing conformers. These theoretical predictions are supported by experimental analysis of one-bond carbon-proton coupling constants (¹JCHf) in the formyl group, which are sensitive to the electronic and steric environment. researchgate.netacs.org The study of these coupling constants helps to understand how the ortho substituents transmit their effects through bonds and through space. acs.org

| Conformer | Description | Relative Population | Supporting Methodologies |

|---|---|---|---|

| syn-Conformer | Aldehyde C-H bond is oriented toward the iodine atom. | Exists in near-equal proportion to the anti-conformer. | Computational DFT Calculations, NMR Spectroscopy (¹JCHf) |

| anti-Conformer | Aldehyde C-H bond is oriented toward the fluorine atom. | Exists in near-equal proportion to the syn-conformer. | Computational DFT Calculations, NMR Spectroscopy (¹JCHf) |

Applications of 2 Fluoro 6 Iodobenzaldehyde in Advanced Organic Synthesis

2-Fluoro-6-iodobenzaldehyde as a Precursor for Complex Molecular Architectures

The reactivity of this compound enables chemists to forge intricate molecular designs, including polycyclic systems and extended aromatic frameworks, often in a highly controlled and efficient manner.

The presence of the ortho-iodo group makes this compound an excellent substrate for transition-metal-catalyzed annulation reactions, a powerful strategy for building fused ring systems. Research has demonstrated its successful application in the palladium-catalyzed annulation of arynes to produce fluoren-9-ones, an important class of polycyclic aromatic ketones. In one study, this compound reacted efficiently with an aryne precursor to afford 1-fluorofluoren-9-one in a high yield of 82%. nih.gov The electron-withdrawing nature of the fluorine atom is suggested to facilitate the initial oxidative addition of the palladium catalyst to the carbon-iodine bond and may also enhance the electrophilicity of the aldehyde for the final cyclization step. nih.gov

This methodology provides a direct route to functionally substituted polycyclic systems in a single synthetic operation, creating two new carbon-carbon bonds. nih.gov The compound has also been used as a starting material to synthesize precursors for other annulation reactions, such as the formation of 9-fluorenylidene derivatives. nih.gov

Table 1: Palladium-Catalyzed Annulation to Synthesize 1-Fluorofluoren-9-one

| Reactant A | Reactant B (Aryne Precursor) | Catalyst/Reagents | Product | Yield | Reference |

|---|

The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows this compound to serve as an ideal substrate for the selective construction of biaryl frameworks. The iodine atom can be selectively targeted in reactions such as the Suzuki-Miyaura and Heck couplings to form a new carbon-carbon bond with another aromatic ring, leaving the fluorine atom and the aldehyde group intact for subsequent transformations. vulcanchem.com This stepwise, regioselective approach is fundamental in the synthesis of complex oligoaryl compounds, which are scaffolds found in many pharmaceuticals and functional materials. vulcanchem.com While specific studies detailing biaryl synthesis with this compound were not predominant, the reactivity of the C-I bond in related dihalogenated benzaldehydes in Suzuki-Miyaura couplings is well-established, highlighting its potential. vulcanchem.com

Porphyrins and their derivatives are essential macrocycles in fields ranging from catalysis to medicine. hbni.ac.in The standard synthesis of meso-tetrasubstituted porphyrins often involves the acid-catalyzed condensation of an aldehyde with pyrrole. hbni.ac.inyok.gov.tr The introduction of fluorine atoms onto the meso-phenyl groups can significantly alter the electronic properties and stability of the resulting porphyrin. researchgate.net While various fluorinated and iodinated benzaldehydes have been successfully employed as precursors in porphyrin synthesis, specific literature detailing the direct application of this compound in this context is limited. researchgate.netresearchgate.net However, its structural features are consistent with those of aldehydes used in Rothemund-type reactions for creating sterically hindered or electronically modified porphyrins. beilstein-journals.org

Utility in Medicinal Chemistry and Drug Discovery Research

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex molecules aimed at biological targets. Its ability to participate in diverse chemical transformations allows for the creation of novel compounds for therapeutic use. chembk.com

This compound serves as a key starting material or intermediate for the synthesis of bioactive molecules, including potential anticancer drugs. chembk.com Halogenated aromatic compounds are foundational in medicinal chemistry, as the inclusion of halogens can modulate a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. vulcanchem.comsmolecule.com This aldehyde is a precursor for synthesizing complex heterocyclic compounds, which form the core of many pharmaceutical agents. For instance, the o-iodobenzaldehyde moiety is a known reactant in multicomponent reactions, such as the Ugi reaction, which can be followed by cyclization to rapidly build libraries of polycyclic N-heterocycles like quinazolinones—a scaffold present in numerous biologically active compounds. acs.orggoogle.com

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. news-medical.netekb.eg Many successful kinase inhibitors are heterocyclic molecules, and building blocks like this compound are instrumental in their synthesis. scielo.brmdpi.com The closely related compound, 3-bromo-2-fluoro-6-iodobenzaldehyde (B1450169), has been used as a key intermediate in the synthesis of isoquinoline (B145761) derivatives designed as inhibitors of PERK (Protein kinase R-like endoplasmic reticulum kinase), a target for diseases associated with the unfolded protein response pathway, including cancer and neurodegenerative disorders. google.com The structural motifs accessible from this compound are relevant to several classes of kinase inhibitors, demonstrating its potential in the development of next-generation targeted therapies. news-medical.netnih.gov

Table 2: Relevance to Kinase Inhibitor Scaffolds

| Kinase Inhibitor Class/Scaffold | Potential Synthetic Connection to this compound | Therapeutic Area | Reference |

|---|---|---|---|

| Quinazolines | Can be synthesized from aminobenzaldehyde precursors, potentially derived from the title compound. | Cancer, Hypertension | scielo.br |

| Isoquinolines | The structurally similar 3-bromo-2-fluoro-6-iodobenzaldehyde is a precursor for PERK kinase inhibitors. | Cancer, Neurodegeneration | google.com |

Contributions to Agrochemical Development

The global need for effective and environmentally conscious crop protection agents has driven research into novel active ingredients. Halogenated compounds, in particular, play a significant role in modern agrochemical design, with fluorinated molecules often exhibiting enhanced biological efficacy.

Precursor for Environmentally Sound Pesticides and Herbicides

This compound serves as a key starting material in the synthesis of new pesticides and herbicides. google.com The presence of both fluorine and iodine offers multiple reaction sites for chemists to build more complex molecules. The fluorine atom is known to often enhance the biological activity of agrochemicals by modifying properties like lipophilicity and metabolic stability. google.com This can lead to the development of more potent agents that can be used at lower application rates, thereby reducing the environmental footprint.

Research into related halogenated compounds has shown their potential in creating effective and safer agrochemicals. For instance, fluorinated benzaldehyde (B42025) derivatives are utilized in formulating more selective and environmentally sound herbicides and pesticides. The core structure provided by this compound is a versatile platform for generating libraries of compounds to be screened for pesticidal activity. Derivatives such as halogenated indoles, which can be synthesized from precursors like 2-fluoro-6-iodobenzoic acid, have demonstrated significant nematicidal and insecticidal properties. scispace.comresearchgate.net These findings suggest a pathway toward developing biocides that are potent against specific pests while having a reduced impact on non-target organisms. scispace.com The development of such targeted agrochemicals is a key goal in sustainable agriculture. lookchem.com

Below is a table detailing research findings on related halogenated compounds and their applications in agrochemical development.

| Compound Family | Application | Research Finding | Citation |

| Fluorinated Benzaldehydes | Herbicides & Pesticides | The fluorinated structure contributes to improved biological activity and selectivity. | |

| Halogenated Indoles | Nematicides & Insecticides | Showed dual-specific activity against plant-parasitic nematodes and insects. | scispace.comresearchgate.net |

| Diarylisoxazolines | Invertebrate Pest Control | Synthesized from substituted benzaldehydes to combat a range of insect pests. | google.com |

| General Halogenated Benzaldehydes | Agrochemical Intermediates | Used as starting materials for various agrochemicals. | google.comevitachem.com |

Integration in Materials Science Research

The unique combination of reactive functional groups in this compound makes it a valuable building block not only in life sciences but also in materials science. The aldehyde group can participate in condensation and polymerization reactions, while the carbon-iodine bond is a prime site for cross-coupling reactions, allowing for the construction of extended, conjugated systems.

Precursors for Advanced Materials and Functional Polymers

This compound and its isomers are utilized as precursors for creating advanced materials, including functional polymers and materials with specific electronic or optical properties. google.comsmolecule.com The ability to introduce fluorine into a polymer backbone can significantly alter the material's properties, such as thermal stability, chemical resistance, and electronic characteristics.

A key application is in the synthesis of conjugated porous polymers. For example, a related compound, 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, has been used to create fluorinated Fe-porphyrin conjugated porous polymers. researchgate.net These materials exhibit high thermal stability and a large surface area, making them suitable for applications in catalysis. researchgate.net Similarly, other halogenated benzaldehydes are used to synthesize semiconducting materials. 2-Bromo-6-fluorobenzaldehyde, a structural analog, is used to fabricate nanowires that exhibit semiconductor behavior, demonstrating the potential of these building blocks in organic electronics. ossila.com The versatility of these precursors allows for their integration into a variety of material types, from specialty polymers and coatings to electronic materials. smolecule.com

| Precursor Type | Resulting Material | Key Properties | Potential Application | Citation |

| Tetrafluoro-iodo-benzaldehyde | Fluorinated Porphyrin Polymer | High thermal stability, high surface area | Heterogeneous Catalysis | researchgate.net |

| 2-Bromo-6-fluorobenzaldehyde | Thienoisoindigo-based Nanowire | Semiconducting, self-assembly | Organic Electronics | ossila.com |

| Bromo-fluoro-iodobenzaldehyde | Advanced Materials | Specific electronic and optical properties | Materials Science | smolecule.com |

| 2-Iodobenzaldehyde Isomers | Specialty Polymers & Coatings | Tailorable functionality | Industrial Materials | smolecule.com |

Synthesis of Fluorescent Probes for Biological Imaging

Fluorescent molecular probes are indispensable tools in modern biology and medicine, allowing for the real-time visualization of ions, molecules, and biological processes within living cells. nih.govmdpi.com The design of these probes often involves a fluorophore (the light-emitting component) linked to a recognition site that selectively interacts with the target of interest. researchgate.net

Halogenated benzaldehydes, such as isomers of this compound, are employed as building blocks in the synthesis of these sophisticated molecular tools. The inclusion of halogens like fluorine can modulate the photophysical properties of a dye, such as its emission wavelength and quantum yield. rsc.org The aldehyde group provides a convenient chemical handle for constructing the larger probe molecule. While direct synthesis from this compound is not widely documented, the use of its close isomers in developing fluorescent probes and imaging agents for biological studies highlights its potential in this area. The principles of probe design involve creating a molecule that changes its fluorescent properties upon binding to a specific biological target, a strategy that has been successfully used to create sensors for a variety of biological analytes. nih.govmdpi.com The versatility of halogenated benzaldehydes makes them attractive starting points for the custom synthesis of such advanced imaging agents. smolecule.com

Spectroscopic and Computational Characterization of 2 Fluoro 6 Iodobenzaldehyde and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of 2-Fluoro-6-iodobenzaldehyde and for elucidating the structure of its derivatives. Each method offers unique information about the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of this compound, providing unambiguous information about the connectivity and chemical environment of atoms. azom.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the aromatic protons. The aldehyde proton (CHO) typically appears as a singlet significantly downfield, generally in the range of δ 9.8–10.2 ppm, due to the strong deshielding effect of the carbonyl group. For analogous compounds like 2-iodobenzaldehyde, this signal is observed near δ 9.97 ppm. vulcanchem.com The aromatic protons on the substituted ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings, appearing in the δ 7.0–8.0 ppm region.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield. The aromatic carbons show distinct chemical shifts influenced by the attached halogen substituents. The carbon bonded to the highly electronegative fluorine atom will show a large C-F coupling constant, while the carbon bonded to iodine will be shifted upfield due to the heavy atom effect.

¹⁹F NMR: As the second most sensitive nucleus for NMR after protons, ¹⁹F NMR is crucial for characterizing fluorinated organic compounds. man.ac.uk For this compound, the ¹⁹F spectrum would show a signal whose chemical shift and coupling patterns (primarily coupling to adjacent aromatic protons) confirm the fluorine's position on the aromatic ring. In similar fluorinated aromatic compounds, these signals can appear as complex multiplets, such as a doublet of doublets or a triplet of triplets, depending on the neighboring atoms. man.ac.uk

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (m) |

| ¹³C | Carbonyl (C=O) | >190 | Doublet (d, due to C-F coupling) |

| ¹³C | Aromatic (Ar-C) | 110 - 160 | Multiple signals, some with C-F coupling |

| ¹⁹F | Fluoro (Ar-F) | Varies | Multiplet (m) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. researchgate.net For this compound, the IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) group of the aldehyde. This C=O stretching vibration is typically observed in the region of 1680–1720 cm⁻¹. The presence of the electron-withdrawing fluorine atom ortho to the aldehyde is expected to shift this frequency towards the higher end of the range. Other characteristic bands include C-H stretching for the aldehyde and aromatic protons, C=C stretching vibrations for the aromatic ring, and C-F and C-I stretching vibrations, which appear in the fingerprint region of the spectrum. vulcanchem.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aldehyde | ~2850 and ~2750 | Medium |

| C=O Stretch | Aldehyde | 1680 - 1720 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-F Stretch | Fluoroaromatic | 1100 - 1300 | Strong |

| C-I Stretch | Iodoaromatic | 500 - 700 | Medium to Weak |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. This compound has a molecular formula of C₇H₄FIO and a molecular weight of approximately 250.01 g/mol . sigmaaldrich.com High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous confirmation of the elemental composition. vulcanchem.com The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing the loss of the aldehyde group (-CHO), iodine, or fluorine atoms.

While a crystal structure for this compound itself is not prominently reported, X-ray crystallography has been successfully applied to determine the precise three-dimensional atomic arrangement of its derivatives. wikipedia.org For instance, the structure of 2-(2-Fluoro-6-iodophenyl)-4,5-dihydro-1H-imidazole, synthesized from this compound, was confirmed by X-ray crystallographic analysis. core.ac.uk Such studies provide definitive proof of structure and reveal key details about bond lengths, bond angles, and intermolecular interactions in the solid state. In related halogenated benzaldehydes, X-ray studies have identified significant non-covalent interactions, such as halogen bonding (e.g., O⋯I interactions) and π-stacking, which direct the molecular assembly in the crystal lattice. researchgate.netresearchgate.net

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the molecular properties of this compound.

Density Functional Theory (DFT) calculations are widely employed to model the properties of substituted benzaldehydes. researchgate.net By solving approximations of the Schrödinger equation, DFT can be used to:

Optimize Molecular Geometry: Predict bond lengths and angles with high accuracy, which can be compared with experimental data from X-ray crystallography.

Predict Spectroscopic Data: Calculate theoretical vibrational frequencies (IR) and NMR chemical shifts. This correlation between theoretical and experimental spectra aids in the definitive assignment of signals. researchgate.net

Analyze Electronic Structure: DFT provides insights into the distribution of electrons within the molecule. Mulliken population analysis and Natural Bond Orbital (NBO) calculations can reveal the charge distribution, showing that the highly electronegative fluorine atom carries a significant negative charge while the iodine atom exhibits more complex polarizability.

Determine Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition properties.

These computational predictions are invaluable for understanding the interplay between the fluoro, iodo, and aldehyde substituents and their collective influence on the molecule's structure and reactivity.

Conformational Analysis and Energy Minimization Studies

The conformational landscape of this compound is primarily defined by the rotation of the aldehyde group (-CHO) around the C-C bond connecting it to the benzene (B151609) ring. Theoretical and spectroscopic studies on similar 2-halobenzaldehydes indicate the existence of two planar conformers: the O-trans conformer, where the carbonyl oxygen is directed away from the ortho-substituent (in this case, the fluorine atom), and the O-cis conformer, where the carbonyl oxygen is directed towards the ortho-substituent. researchgate.netacs.org

In the case of this compound, the O-trans and O-cis conformers are the two principal planar conformations. The O-trans conformer is anticipated to be the more stable of the two. This preference is attributed to the minimization of steric and electrostatic repulsion between the carbonyl oxygen and the adjacent fluorine atom. acs.org For 2-fluorobenzaldehyde (B47322), the O-trans conformer is significantly more stable, and the O-cis conformer has not been experimentally observed in the gas phase. acs.org The presence of a bulky iodine atom at the other ortho position (C6) in this compound further reinforces the stability of a planar conformation by sterically hindering the aldehyde group from rotating out of the plane of the benzene ring.

Table 1: Predicted Conformational Data for this compound based on Analogous Compounds

| Parameter | O-trans Conformer | O-cis Conformer | Transition State (Perpendicular) |

| Relative Energy | Most Stable (0 kJ/mol) | Less Stable | Highest Energy |

| Dihedral Angle (F-C2-C1-H) | ~180° | ~0° | ~90° |

| Key Interactions | Minimized steric/electrostatic repulsion | Increased steric/electrostatic repulsion between C=O and C-F | Maximized steric hindrance |

Note: The data in this table is qualitative and based on trends observed in computational studies of similar halogenated benzaldehydes. Specific energy values would require dedicated DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the structural elucidation of molecules like this compound.

NMR Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within DFT. unn.edu.ngacs.org For this compound, the following trends in chemical shifts can be anticipated based on studies of related compounds: modgraph.co.uk

¹H NMR: The aldehyde proton is expected to be the most deshielded, appearing at a chemical shift (δ) between 9.8 and 10.5 ppm. The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings.

¹³C NMR: The carbonyl carbon of the aldehyde group is predicted to have a chemical shift in the range of 185-195 ppm. The carbon atom attached to the fluorine (C2) will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the inductive and resonance effects of the fluoro, iodo, and aldehyde substituents.

Table 2: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Influencing Factors |

| ¹H (Aldehyde) | 9.8 - 10.5 | Anisotropy of the carbonyl group |

| ¹H (Aromatic) | 7.0 - 8.5 | Substituent effects, H-H and H-F coupling |

| ¹³C (Carbonyl) | 185 - 195 | Electronic environment of the aldehyde |

| ¹³C (Aromatic) | 110 - 150 | Substituent electronegativity and resonance effects, C-F and C-I effects |

Note: These are estimated ranges based on data for similar compounds. Actual values may vary.

Vibrational Frequencies:

The vibrational frequencies of this compound can be predicted through computational methods like DFT, often in conjunction with experimental techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. niscpr.res.inijream.org Key vibrational modes include:

C=O Stretch: A strong absorption band is expected in the region of 1680-1710 cm⁻¹. niscpr.res.in The position of this band is sensitive to the electronic effects of the substituents on the benzene ring.

C-H (Aldehyde) Stretch: This typically appears as two bands in the 2700-2900 cm⁻¹ region.

Aromatic C-H Stretch: These vibrations are expected in the 3000-3100 cm⁻¹ range. ijream.org

C-F and C-I Stretches: These will be found in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C=O Stretch | 1680 - 1710 | Strong |

| C-H (Aldehyde) Stretch | 2700 - 2900 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C-F Stretch | 1100 - 1250 | Strong |

| C-I Stretch | 500 - 600 | Medium |

Note: These are approximate ranges and the actual frequencies can be influenced by the specific computational method and basis set used, as well as intermolecular interactions in the condensed phase.

Molecular Dynamics Simulations in Relation to this compound Systems

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.govnih.gov For a molecule like this compound, MD simulations could be employed to:

Explore Conformational Space: MD simulations can sample different conformations of the molecule, including the rotation of the aldehyde group, and determine the relative populations of the O-trans and O-cis conformers at a given temperature.

Solvent Effects: By simulating the molecule in a solvent box, the influence of the solvent on conformational preferences and dynamics can be investigated.

Intermolecular Interactions: In simulations of multiple molecules, MD can reveal how this compound molecules interact with each other in the condensed phase, for example, through dipole-dipole interactions or π-π stacking.

Interaction with Biological Macromolecules: If this compound or its derivatives are being studied for biological activity, MD simulations can be used to model their binding to a target protein, providing insights into the binding mode and affinity. nih.gov

While specific MD simulation studies on this compound are not prominent in the literature, research on other substituted aromatic aldehydes demonstrates the utility of this technique. nrel.gov For instance, MD simulations have been used to study the permeation of lignin-related aromatic compounds through bacterial outer membranes and to investigate the binding of substituted aldehydes to enzyme active sites. nrel.gov Such studies provide a framework for how MD simulations could be applied to understand the behavior of this compound in various environments.

Intermolecular Interactions and Supramolecular Assemblies Involving 2 Fluoro 6 Iodobenzaldehyde

Halogen Bonding in 2-Fluoro-6-iodobenzaldehyde Systems

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. researchgate.net In molecules like this compound, the electron-withdrawing nature of the aromatic ring and the adjacent fluorine atom enhances the electrophilicity of the iodine atom, making it a potent halogen-bond donor. scispace.comiucr.org This interaction is comparable in strength to a strong hydrogen bond and is pivotal in controlling the orientation of molecules in the solid state. researchgate.net

The primary halogen bond observed in systems containing iodo-benzaldehyde derivatives is the C-I···O interaction. The iodine atom, covalently bonded to a carbon atom of the benzene (B151609) ring, interacts with the lone pair of electrons on the oxygen atom of the aldehyde group of a neighboring molecule. This interaction is characterized by its high degree of directionality, with the C-I···O angle typically approaching linearity (180°).

In the closely related compound, 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, single-crystal X-ray analysis reveals that the C-I···O halogen bond is the main directing force in its self-assembly. researchgate.netresearchgate.net The interaction in this analogue exhibits an O···I distance of 3.097 Å and a C-I···O angle of 163.29°. researchgate.net These parameters indicate a strong and specific interaction that guides the formation of the supramolecular structure.

The strength and directionality of the C-I···O halogen bond have a profound influence on the crystal packing of this compound and its derivatives. This predictable interaction allows these molecules to act as tectons—reliable building blocks for constructing larger, well-defined supramolecular architectures. researchgate.net

Studies on analogous fluorinated iodobenzaldehydes show that these C-I···O interactions lead to the formation of infinite one-dimensional chains. scispace.comresearchgate.net For instance, the crystal structure of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde consists of ribbon-like or 'zigzag' polymeric chains where donor and acceptor molecules alternate. researchgate.net In this arrangement, each carbonyl oxygen atom coordinates with two iodine atoms, creating a robust and extended network. researchgate.net This demonstrates how a specific, directional, non-covalent bond can be exploited to control connectivity and dimensionality in the solid state.

Table 1: Halogen Bond Geometric Parameters in an Analogous System

| Interacting Atoms | Donor Molecule Fragment | Acceptor Molecule Fragment | Distance (Å) | Angle (°) | Supramolecular Motif | Reference |

| C-I···O | -C₆F₄I | O=CH- | 3.097 | 163.29 | 1-D Polymeric Chain | researchgate.net |

Data from the analogue 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, illustrating the typical geometry of C-I···O halogen bonds in such systems.

Other Non-Covalent Interactions (e.g., C-H···O, π-π stacking)

Beyond the principal halogen bonds, other weaker non-covalent interactions contribute to the stability and packing of the crystal structure. These include C-H···O hydrogen bonds and π-π stacking interactions.

In the crystal structure of 2-fluoro-4-bromobenzaldehyde, a related compound, offset face-to-face π-stacking interactions are observed, characterized by centroid-centroid distances of approximately 3.87 Å. researchgate.net Given the aromatic nature of this compound, similar π-π stacking is expected, where the electron-rich π systems of adjacent benzene rings align to stabilize the crystal lattice.

Furthermore, C-H···O hydrogen bonds, where a carbon-bound hydrogen atom (from the aromatic ring or the aldehyde group) interacts with the electronegative oxygen atom of a nearby molecule, are common features in the crystal structures of benzaldehyde (B42025) derivatives. Although weaker, the collective effect of these numerous interactions provides additional stabilization to the supramolecular assembly.

Design and Synthesis of Supramolecular Materials utilizing this compound Derivatives

The predictable and robust nature of halogen bonding makes this compound and its derivatives highly valuable in the rational design and synthesis of functional supramolecular materials. researchgate.net By understanding the geometric preferences of the C-I···O interaction, chemists can design complex architectures with a high degree of control.

Derivatives of fluorinated iodobenzaldehydes have been successfully used as precursors in the synthesis of more complex supramolecular structures, such as porphyrins. researchgate.netresearchgate.net In these syntheses, the aldehyde group provides the reactive site for forming the larger macrocycle, while the iodo and fluoro substituents can be used to direct crystal packing or to be modified in subsequent steps.

The combination of a strong, directional halogen bond donor (iodine) with a hydrogen-bond-accepting aldehyde group on a single molecule allows for the creation of intricate networks. By co-crystallizing these molecules with complementary building blocks that have, for example, hydrogen bond donors and halogen bond acceptors, it is possible to construct multi-component co-crystals with predictable connectivity. scispace.com Research on systems combining halogen- and hydrogen-bond donors has shown that it is possible to employ these interactions in a hierarchical fashion to assemble complex solids. scispace.comiucr.org The fluorination of the aromatic ring is a key strategy, as it enhances the strength of the iodine as a halogen-bond donor, making the resulting interactions more reliable for supramolecular synthesis. scispace.com

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for 2-Fluoro-6-iodobenzaldehyde Transformations

The reactivity of this compound is largely dictated by its three functional groups: the aldehyde, the iodine atom, and the fluorine atom. Future research will likely focus on developing novel catalytic systems that can selectively transform one site in the presence of the others.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and offer significant potential for the selective functionalization of this compound. nih.govmdpi.com Research is moving towards creating more sophisticated palladium catalysts capable of discriminating between the C–I and C–F bonds. mdpi.comresearchgate.netmdpi.com The development of ligands that can fine-tune the electronic and steric properties of the palladium center will be crucial for achieving high selectivity in cross-coupling reactions. For instance, catalysts could be designed to selectively activate the C–I bond for Suzuki, Sonogashira, or Buchwald-Hartwig couplings, leaving the more robust C–F bond and the aldehyde group intact for subsequent transformations. Furthermore, palladium catalysis could be employed for the direct C–H functionalization of the aromatic ring, a strategy that offers atom and step economy. nih.gov

Copper-catalyzed reactions also present a promising avenue for future exploration. cas.cnmdpi.comnih.gov Copper catalysts are known to mediate a variety of transformations, including Ullmann-type couplings and fluoroalkylation reactions. cas.cn Future work could focus on developing copper-based catalytic systems for the selective arylation, amination, or alkoxylation at the C–I position. The interplay between the copper catalyst and the hypervalent iodine reagents could also be exploited to achieve novel transformations. mdpi.com

Additionally, the aldehyde group itself can be a target for novel catalytic transformations beyond simple nucleophilic additions. For example, ruthenium-based catalysts have been shown to be effective for the aldehyde-water shift reaction, converting aldehydes to carboxylic acids. researchgate.net The development of catalysts for enantioselective cross-aldol reactions could also be a fruitful area of research. researchgate.net

| Catalyst Type | Potential Transformation | Research Focus |

| Palladium | Suzuki, Sonogashira, Buchwald-Hartwig couplings | Ligand design for selective C-I vs. C-F bond activation |

| Palladium | Direct C-H functionalization | Regioselective activation of aromatic C-H bonds |

| Copper | Ullmann-type couplings | Arylation, amination, and alkoxylation at the C-I position |

| Copper | Fluoroalkylation reactions | Introduction of fluorinated alkyl groups |

| Ruthenium | Aldehyde-water shift reaction | Oxidation of the aldehyde to a carboxylic acid |

| Organocatalysts | Asymmetric aldol (B89426) reactions | Enantioselective C-C bond formation at the aldehyde |

Exploration of Bio-orthogonal Reactions with this compound Derivatives

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org This field has opened up new possibilities for studying biomolecules in their natural environment. Derivatives of this compound could be designed to participate in such reactions, enabling their use as probes for biological imaging and diagnostics. chemimpex.com

A key strategy involves modifying the aldehyde group. The reaction of aldehydes with hydrazines or alkoxyamines to form stable hydrazones or oximes is a well-established bio-orthogonal ligation method. wikipedia.orgspringernature.comnih.gov Derivatives of this compound could be functionalized with reporter groups (e.g., fluorophores) and then conjugated to biomolecules via oxime or hydrazone formation.

Furthermore, the halogen substituents provide handles for introducing other bio-orthogonal functionalities. The iodine atom can be converted into an azide (B81097) or an alkyne group through nucleophilic substitution or cross-coupling reactions. These groups are central to the highly popular "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgspringernature.comnih.gov This would allow for the dual functionalization of the molecule, where one part could be attached to a biomolecule and the other to a reporter tag.

Other bio-orthogonal reactions that could be explored with derivatives of this compound include the Staudinger ligation and inverse-electron-demand Diels-Alder reactions (IEDDA). nih.govnih.gov The development of new derivatives tailored for these specific reactions will be a key area of future research.

| Bio-orthogonal Reaction | Required Functional Group | Potential Application |

| Oxime/Hydrazone Ligation | Aldehyde | Labeling of biomolecules containing aminooxy or hydrazine (B178648) groups |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Alkyne | Site-specific labeling of proteins and nucleic acids |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Cyclooctyne | Live-cell imaging without the need for a toxic copper catalyst |

| Staudinger Ligation | Azide, Phosphine | Bioconjugation under mild, physiological conditions |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine, Strained Alkene/Alkyne | Rapid and highly specific labeling in complex biological systems |

Integration of this compound in Flow Chemistry and Automated Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov The integration of this compound into flow chemistry workflows could significantly accelerate the synthesis of its derivatives and facilitate the discovery of new bioactive molecules.

The synthesis of this compound itself, as well as its subsequent transformations, could be optimized using microreactor technology. beilstein-journals.org Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. This is particularly advantageous for handling potentially hazardous reagents or unstable intermediates. beilstein-journals.org

Automated synthesis platforms, often coupled with flow chemistry, can be used for the rapid generation of compound libraries based on the this compound scaffold. chimia.ch By systematically varying the reagents and reaction conditions, a large number of derivatives can be synthesized and screened for biological activity in a high-throughput manner. This approach has the potential to significantly shorten the drug discovery timeline. chimia.ch The use of automated systems also allows for the integration of real-time analysis techniques, such as HPLC-MS, for immediate feedback and optimization. chimia.ch

| Flow Chemistry/Automation Aspect | Advantage | Application for this compound |

| Microreactors | Precise control over reaction parameters, enhanced safety | Optimization of synthetic routes to this compound and its derivatives |

| Automated Synthesis Platforms | Rapid generation of compound libraries | High-throughput synthesis of derivatives for drug discovery screening |

| Telescoped Reactions | Elimination of intermediate isolation and purification steps | Multi-step synthesis of complex molecules starting from this compound |

| Integration with Real-time Analytics | Immediate feedback for reaction optimization | Rapid identification of optimal conditions for novel transformations |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, which can guide experimental design and accelerate the discovery of new reactions and materials. Advanced computational modeling will undoubtedly play a crucial role in unlocking the full potential of this compound.

Density Functional Theory (DFT) and ab initio calculations can be employed to model the electronic structure and reactivity of this compound. kaimosi.com These methods can provide insights into bond strengths, reaction mechanisms, and the relative reactivity of the different functional groups. For example, computational studies could be used to predict the selectivity of a particular catalyst for the C–I versus the C–F bond, or to model the transition states of various catalytic cycles. This information can be invaluable for the rational design of new catalysts and the optimization of reaction conditions.

Machine learning and artificial intelligence are also emerging as powerful tools in chemical synthesis. chimia.chrsc.org By training algorithms on large datasets of chemical reactions, it is possible to predict the outcome of new reactions with increasing accuracy. In the context of this compound, machine learning models could be used to predict the optimal conditions for a desired transformation or to suggest novel reaction pathways for the synthesis of complex target molecules. The combination of automated synthesis platforms and predictive modeling creates a closed-loop system for accelerated reaction discovery and optimization. chimia.ch

| Computational Method | Application | Benefit for this compound Research |

| Density Functional Theory (DFT) | Modeling electronic structure, reaction mechanisms, and transition states | Predicting reactivity and selectivity, guiding catalyst design |

| Ab initio Calculations | High-accuracy prediction of molecular properties | Providing benchmark data for validating other computational methods |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of molecules over time | Understanding solvent effects and conformational dynamics |

| Machine Learning / Artificial Intelligence | Predicting reaction outcomes, optimizing reaction conditions | Accelerating the discovery of new reactions and synthetic routes |

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-6-iodobenzaldehyde, and how do reaction conditions influence yield?

this compound can be synthesized via directed ortho-metalation (DoM) followed by halogenation or through formylation of pre-halogenated benzene derivatives. For example, fluorination and iodination steps may involve electrophilic substitution using reagents like N-iodosuccinimide (NIS) under controlled temperatures (40–60°C) in anhydrous solvents (e.g., DCM or THF). Catalysts such as Lewis acids (e.g., BF₃·Et₂O) can enhance regioselectivity. Yield optimization requires monitoring reaction time, stoichiometry, and purification via column chromatography (silica gel, hexane/ethyl acetate eluent). Cross-referencing synthetic protocols from PubChem and Ashford’s Dictionary ensures methodological rigor .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm aromatic proton environments and aldehyde proton resonance (δ ~10 ppm).

- IR Spectroscopy : Detection of aldehyde C=O stretching (~1700 cm⁻¹) and C-F/C-I bonds.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C₇H₃FIO₂).

- X-ray Crystallography : For definitive structural confirmation if crystals are obtainable.

Cross-validation using multiple techniques minimizes misassignment risks .

Q. What safety protocols are essential when handling this compound in the lab?

Follow SDS guidelines for halogenated aldehydes:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste.

- First Aid : Immediate eye irrigation with saline solution for exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Contradictions often arise from solvent effects, impurity interference, or instrumentation variability. Mitigation strategies:

- Reproducibility Checks : Repeat experiments under identical conditions.

- Multi-Technique Analysis : Combine NMR, IR, and HRMS to cross-validate peaks.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts for comparison with empirical data.

Document discrepancies in supplementary materials to enhance transparency .

Q. What strategies optimize this compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Key considerations: